molecular formula C22H19IO3 B12341787 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone

1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone

Cat. No.: B12341787
M. Wt: 458.3 g/mol
InChI Key: FTHDUAGDHUXYBM-UHFFFAOYSA-N
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Description

1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone is an organic compound with the molecular formula C22H19IO3 It is characterized by the presence of two benzyloxy groups and an iodine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step involves the formation of the ethanone group via Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The benzyloxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzyloxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce phenyl derivatives.

Scientific Research Applications

1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone exerts its effects depends on its interaction with molecular targets. The benzyloxy groups and iodine atom can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The ethanone group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Bis(benzyloxy)phenyl)ethanone: Lacks the iodine atom, which can significantly alter its reactivity and applications.

    1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone:

Uniqueness

1-(2,4-Bis(benzyloxy)-5-iodophenyl)ethanone is unique due to the presence of the iodine atom, which can enhance its reactivity and enable specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19IO3

Molecular Weight

458.3 g/mol

IUPAC Name

1-[5-iodo-2,4-bis(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C22H19IO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3

InChI Key

FTHDUAGDHUXYBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)I

Origin of Product

United States

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